4-Methylundecane

Vue d'ensemble

Description

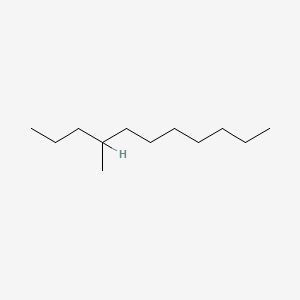

4-Methylundecane is an organic compound classified as an alkane. It has the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . This compound is characterized by a methyl group attached to the fourth carbon of an undecane chain . It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of undecane with a methylating agent under controlled conditions . This reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the methyl group attaches to the fourth carbon atom.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of dodecene, followed by isomerization to achieve the desired methyl substitution . This process involves the use of metal catalysts, such as platinum or palladium, and is conducted under high pressure and temperature to maximize yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylundecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Hydrogen gas (H₂), metal catalysts (Pt, Pd)

Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alkanes

Substitution: Halogenated alkanes

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-methylundecane serves as a reference compound in gas chromatography and mass spectrometry (GC-MS) for the analysis of complex mixtures. Its unique structure allows for the differentiation of similar compounds during analytical procedures.

Biology

Emerging research has indicated that this compound may play a role as a metabolite in cancer metabolism , suggesting potential implications in understanding cancer biology. Studies have shown that it exhibits antimicrobial properties, inhibiting the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Medicine

In medical research, this compound is being investigated for its potential use in drug delivery systems due to its hydrophobic characteristics. Its ability to interact with lipid membranes could enhance the efficacy of drug formulations.

Industry

The compound is utilized as a solvent and an intermediate in the synthesis of other organic compounds. Its hydrocarbon structure makes it suitable for applications in fuel additives and aerosol formulations.

Recent studies have highlighted the biological activity of this compound, particularly regarding its antimicrobial and cytotoxic effects . The following sections summarize key findings from relevant case studies.

Antimicrobial Activity

A comparative study demonstrated that this compound exhibited significant antibacterial activity:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Hexadecane | 12 |

| Octadecane | 10 |

This study indicates that this compound effectively inhibits bacterial growth, potentially due to its hydrophobic nature disrupting bacterial membranes.

Cytotoxic Activity

The cytotoxic potential of this compound has been explored through in vitro assays on various cancer cell lines. The following table presents IC₅₀ values:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HEPG2 | 18.8 ± 7.4 |

| MCF7 | 25.0 ± 5.2 |

| HCT116 | Not significant |

These findings suggest moderate cytotoxic effects against liver and breast cancer cells, warranting further investigation into its mechanisms of action.

Mécanisme D'action

The mechanism of action of 4-Methylundecane is primarily related to its hydrophobic nature, which allows it to interact with lipid membranes and other hydrophobic molecules . This interaction can influence the permeability and fluidity of cell membranes, affecting various cellular processes. Additionally, its role as a metabolite in cancer metabolism suggests it may be involved in specific metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Undecane: A straight-chain alkane with the formula C₁₁H₂₄.

2-Methylundecane: An isomer of 4-Methylundecane with the methyl group attached to the second carbon.

3-Methylundecane: Another isomer with the methyl group attached to the third carbon.

Uniqueness

This compound is unique due to the specific position of the methyl group on the fourth carbon, which can influence its physical and chemical properties compared to its isomers . This positional isomerism can affect its boiling point, reactivity, and interactions with other molecules, making it distinct in various applications.

Activité Biologique

4-Methylundecane is a branched alkane with the chemical formula C₁₂H₂₆. It is primarily studied for its physical and chemical properties, but emerging research is beginning to explore its biological activities, particularly in the context of antimicrobial and cytotoxic effects. This article synthesizes current knowledge on the biological activity of this compound, including relevant case studies and research findings.

This compound is characterized by its branched structure, which influences its physical properties such as boiling point and hydrophobicity. These properties may play a role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 170.34 g/mol |

| Boiling Point | 203 °C |

| Melting Point | -20 °C |

| Density | 0.77 g/cm³ |

| LogP | 6.4 |

Antimicrobial Activity

Recent studies have indicated that various alkanes, including this compound, exhibit antimicrobial properties. For instance, a study analyzing the antibacterial activity of different alkanes found that certain compounds could inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that its hydrophobic nature disrupts bacterial membranes.

Case Study: Antibacterial Efficacy

A comparative study demonstrated that various aliphatic hydrocarbons, including this compound, were effective against common pathogens. The study utilized a zone of inhibition assay to quantify antibacterial activity:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Hexadecane | 12 |

| Octadecane | 10 |

Cytotoxic Activity

The cytotoxic potential of this compound has been explored through in vitro assays on various cancer cell lines. Preliminary results suggest that it may possess moderate cytotoxic effects against liver (HEPG2) and breast (MCF7) cancer cells.

Research Findings

In a study assessing the cytotoxicity of several hydrocarbons, including this compound, the following IC₅₀ values were reported:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HEPG2 | 18.8 ± 7.4 |

| MCF7 | 25.0 ± 5.2 |

| HCT116 | Not significant |

These findings indicate that while this compound shows potential as an anticancer agent, further research is necessary to fully understand its efficacy and mechanism of action.

The biological activity of alkanes like this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of alkanes allows them to integrate into lipid membranes, potentially leading to structural destabilization.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrocarbons can induce oxidative stress in cells, contributing to cytotoxicity.

- Inhibition of Cellular Processes : Alkanes may interfere with cellular signaling pathways or metabolic processes, further contributing to their biological effects.

Propriétés

IUPAC Name |

4-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMXZGDUJVOTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334357 | |

| Record name | 4-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-69-0 | |

| Record name | 4-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.